Cyprenorphine

概要

説明

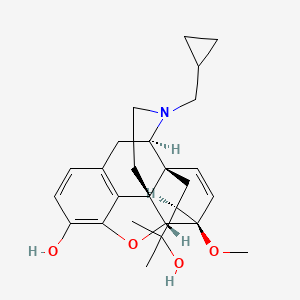

シプレノルフィン、別名N-シクロプロピルメチル-6,14-エンドエテノ-7α-(1-ヒドロキシ-1-メチルエチル)-6,7,8,14-テトラヒドロナロリピバインは、半合成オピオイド薬です。それはブプレノルフィンとジプレノルフィンと構造的に関連しています。 シプレノルフィンは、オピオイド受容体の強力な拮抗剤であり、混合アゴニスト-アンタゴニスト効果を持っています 。 それは、モルヒネとエトルフィンがオピオイド受容体への結合を阻害する、強力な特異的拮抗作用で知られています .

2. 製法

合成経路と反応条件: シプレノルフィンの合成は、オピエートアルカロイドであるテバインから始まり、いくつかの段階で行われます。テバインは、水素化、環化、官能基の修飾など、一連の化学反応を受け、シプレノルフィンを生成します。主要なステップには次のものがあります。

水素化: テバインは水素化されてジヒドロテバインを生成します。

環化: ジヒドロテバインは環化してシプレノルフィンのコア構造を形成します。

官能基の修飾: シプレノルフィンの最終構造を得るために、さまざまな官能基が導入されます。

工業的生産方法: シプレノルフィンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収量と純度を最大化するために、温度、圧力、触媒などの反応条件を最適化することが含まれます。クロマトグラフィーなどの高度な精製技術を使用して、最終生成物を単離して精製します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyprenorphine involves several steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical reactions, including hydrogenation, cyclization, and functional group modifications, to produce this compound. The key steps include:

Hydrogenation: Thebaine is hydrogenated to produce dihydrothebaine.

Cyclization: Dihydrothebaine undergoes cyclization to form the core structure of this compound.

Functional Group Modifications: Various functional groups are introduced to achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate and purify the final product.

化学反応の分析

反応の種類: シプレノルフィンは、次のようなさまざまな化学反応を受けます。

酸化: シプレノルフィンは、さまざまな酸化生成物を生成するために酸化することができます。

還元: 還元反応は、シプレノルフィン中の官能基を変えることができます。

置換: 置換反応は、シプレノルフィン分子に異なる置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、ハロゲン化剤と求核剤が関与します。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンとカルボン酸を生成する可能性があり、還元はアルコールとアミンを生成する可能性があります。

4. 科学研究における用途

シプレノルフィンは、次のようないくつかの科学研究用途があります。

化学: シプレノルフィンは、オピオイド受容体の相互作用と構造活性相関関係の研究における参照化合物として使用されます。

生物学: オピオイド受容体拮抗薬の生物学的効果とその潜在的な治療的用途を調査するために使用されます。

医学: シプレノルフィンは、オピオイド過剰摂取の影響を逆転させるための潜在的な用途と、オピオイド中毒の治療における潜在的な用途について研究されています。

産業: 新しいオピオイド受容体拮抗薬の開発と、医薬品の製剤に使用されています。

科学的研究の応用

Cyprenorphine has several scientific research applications, including:

Chemistry: this compound is used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.

Biology: It is used to investigate the biological effects of opioid receptor antagonists and their potential therapeutic applications.

Medicine: this compound is studied for its potential use in reversing the effects of opioid overdose and in the treatment of opioid addiction.

Industry: It is used in the development of new opioid receptor antagonists and in the formulation of pharmaceutical products.

作用機序

シプレノルフィンは、脳と神経系にあるオピオイド受容体に結合することで効果を発揮します。それは、混合アゴニスト-アンタゴニストとして作用し、オピオイド受容体を活性化および阻害することができます。この二重の作用は、疼痛知覚の調節と、オピオイド誘発効果の逆転につながります。 シプレノルフィンは、特にμ、δ、およびκオピオイド受容体を標的とし、モルヒネやエトルフィンなどの他のオピオイドの結合を阻害します .

類似化合物:

ブプレノルフィン: シプレノルフィンと同様に、ブプレノルフィンはオピオイド受容体において混合アゴニスト-アンタゴニストです。ブプレノルフィンは、主に鎮痛剤として、およびオピオイド中毒の治療に使用されます。

ジプレノルフィン: ジプレノルフィンは、他のオピオイドの効果を逆転させるための解毒剤として使用される別の関連化合物です。それは同様の作用機序を持っていますが、シプレノルフィンよりも効力が低いです。

シプレノルフィンの独自性: シプレノルフィンは、強力な特異的拮抗作用と、顕著な不快感と幻覚効果を生み出す能力のために独特であり、鎮痛剤としての潜在的な用途を制限しています 。オピオイド受容体におけるその混合アゴニスト-アンタゴニスト効果は、研究と治療的用途のための貴重な化合物にします。

類似化合物との比較

Buprenorphine: Like cyprenorphine, buprenorphine is a mixed agonist-antagonist at opioid receptors. buprenorphine is primarily used as an analgesic and in the treatment of opioid addiction.

Diprenorphine: Diprenorphine is another related compound used as an antidote to reverse the effects of other opioids. It has a similar mechanism of action but is less potent than this compound.

Uniqueness of this compound: this compound is unique due to its potent specific antagonist properties and its ability to produce pronounced dysphoric and hallucinogenic effects, which limit its potential use as an analgesic . Its mixed agonist-antagonist effects at opioid receptors make it a valuable compound for research and therapeutic applications.

特性

IUPAC Name |

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKIOMHXEUHYSI-KNLIIKEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905125 | |

| Record name | Cyprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-22-8 | |

| Record name | Cyprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4406-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprenorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

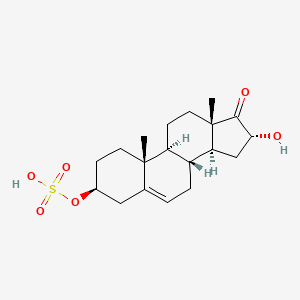

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)

![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)

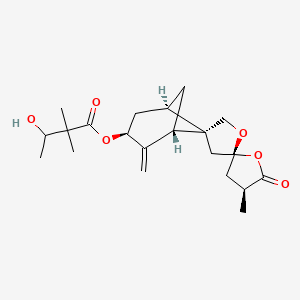

![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)